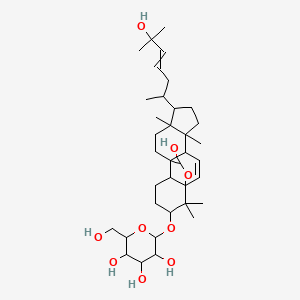

Momordicoside P

Description

The exact mass of the compound 2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is 634.40808342 g/mol and the complexity rating of the compound is 1190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[19-hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDOAJPNPCZJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Momordicoside P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant recognized for its extensive medicinal properties, largely due to its rich composition of phytochemicals. Among these, the cucurbitane-type triterpenoid (B12794562) saponins, known as momordicosides, are of significant scientific interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of a specific member of this class, Momordicoside P. While specific data on this compound is limited in publicly available literature, this document synthesizes the current understanding by drawing parallels with closely related momordicosides and outlining the general methodologies for their extraction and characterization.[3]

Discovery and Structural Elucidation

The discovery of momordicosides is a result of extensive phytochemical analysis of Momordica charantia extracts. The structural architecture of these complex natural products is primarily determined through a combination of advanced spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of this compound. Tandem MS (MS/MS) experiments provide valuable information about the molecule's structural motifs, including the triterpenoid core and glycosidic linkages, through analysis of its fragmentation patterns.

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, offering detailed insights into the carbon-hydrogen framework and its stereochemistry. Both ¹H-NMR and ¹³C-NMR are utilized to identify the specific arrangement of atoms.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Chemical Formula | C₃₆H₅₈O₉ | |

| CAS Number | 1011726-62-7 | |

| ¹H-NMR Key Resonances | Anomeric Protons: δ 4.5-5.5 ppm | |

| Olefinic Protons: δ 5.0-6.0 ppm | ||

| ¹³C-NMR Key Resonances | Anomeric Carbons: δ 100-105 ppm | |

| Olefinic Carbons: δ 100-150 ppm |

Isolation and Purification

The isolation of this compound from Momordica charantia is a multi-step process involving extraction, fractionation, and chromatographic purification. The choice of extraction method is critical for maximizing the yield and purity of the target compound. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated higher efficiency compared to traditional solvent extraction methods.

Caption: Generalized workflow for the extraction and purification of this compound.

Comparison of Extraction Methods

The efficiency of extraction can vary significantly depending on the methodology employed. The following table summarizes quantitative data from several key extraction methods used for momordicosides.

Table 2: Comparison of Extraction Methods for Momordicosides

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |

| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol (B129727) in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 30 | 30 min | 1:20 (g/mL) | Not specified | |

| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 2 - 10 min | Not specified | Higher than UAE |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.

Materials and Reagents:

-

Dried and powdered Momordica charantia fruit

-

80% Methanol (Methanol:Water, 80:20, v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.

-

Extraction: Place the powder in a flask and add 260 mL of 80% methanol (1:26 w/v ratio).

-

Sonication: Sonicate for 120 minutes at a controlled temperature of 46°C.

-

Filtration and Centrifugation: After sonication, filter the mixture through Whatman No. 1 filter paper. Centrifuge the filtrate to remove any remaining fine particles.

-

Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Storage: Store the crude extract at -20°C for long-term preservation.

Protocol 2: Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.

Materials and Reagents:

-

Dried and powdered Momordica charantia fruit

-

Methanol

-

Microwave extractor

-

Centrifuge and centrifuge tubes

Procedure:

-

Sample Preparation: Weigh 0.5 g of the dried bitter melon powder and place it into a microwave extraction vessel.

-

Extraction: Add 40 mL of methanol to the vessel. Set the microwave extractor to a temperature of 80°C and an extraction time of 5 minutes.

-

Filtration and Centrifugation: After extraction and cooling, transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

Solvent Evaporation: Concentrate the supernatant using a rotary evaporator.

-

Storage: Store the extract at -20°C.

Protocol 3: Chromatographic Purification

Objective: To isolate this compound from the crude extract.

Materials and Reagents:

-

Crude extract

-

Silica gel or C18 stationary phase

-

Glass column

-

Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, n-butanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of the chosen stationary phase in a non-polar solvent and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). For momordicosides, a common gradient is chloroform-methanol or ethyl acetate-n-butanol.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the fractions using TLC to identify those containing compounds with similar Rf values.

-

Combining and Concentration: Combine the fractions containing the purified this compound (as determined by TLC comparison with a standard, if available) and concentrate using a rotary evaporator.

Biological Activities and Signaling Pathways

While direct experimental data on the mechanism of action of this compound is scarce, research on structurally related momordicosides provides a strong basis for its predicted biological activities. The primary therapeutic potentials are centered around metabolic and inflammatory diseases.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

Several momordicosides are known to exert their anti-diabetic effects by activating the AMPK pathway. AMPK is a key regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake and fatty acid oxidation, which are beneficial for managing diabetes. This activation can lead to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.

Caption: Activation of the AMPK signaling pathway by momordicosides.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1. Upon exposure to certain stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some bioactive compounds from Momordica charantia are known to modulate this pathway, which may explain some of their antioxidant and anti-inflammatory effects.

Caption: Modulation of the Keap1/Nrf2/ARE signaling pathway.

Conclusion

This compound is a cucurbitane-type triterpenoid glycoside from Momordica charantia with potential therapeutic value. While specific research on this compound is still emerging, the established methodologies for the isolation and characterization of related momordicosides provide a solid framework for future investigations. The anti-diabetic and anti-inflammatory activities of this class of compounds, likely mediated through pathways such as AMPK activation, highlight their potential for drug development. Further research is necessary to fully elucidate the specific biological profile and mechanism of action of this compound.

References

Elucidating the Structure of Novel Cucurbitane Glycosides: A Technical Guide Using Momordicoside P as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin, is a phytochemical of interest isolated from the fresh fruits of Momordica charantia, commonly known as bitter melon. Like other momordicosides, it is recognized for its potential therapeutic applications, which stem from its diverse biological activities.[1] The structural elucidation of such complex natural products is a cornerstone of drug discovery and development, providing the foundational knowledge for understanding their mechanisms of action and structure-activity relationships.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, serving as a template for the characterization of novel cucurbitane triterpenoid glycosides. While specific data for this compound is not extensively documented in publicly available literature, this guide synthesizes the established protocols and expected analytical outcomes based on the extensive research on analogous compounds from Momordica charantia.[2][3]

Isolation and Purification

The initial step in the structural elucidation of this compound is its isolation and purification from the plant material. This multi-step process is critical for obtaining a pure compound for spectroscopic analysis.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation : Fresh fruits of Momordica charantia are collected, washed, sliced, and dried in a hot air oven at a temperature below 60°C to maintain the chemical integrity of the constituents. The dried fruit is then ground into a fine powder.

-

Extraction : The powdered plant material is extracted with a solvent such as methanol (B129727) or 80% ethanol (B145695) using methods like Soxhlet extraction or ultrasound-assisted extraction (UAE). UAE is often preferred for its efficiency and reduced extraction time.

-

Fractionation : The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. Momordicosides typically concentrate in the more polar ethyl acetate and n-butanol fractions.

-

Chromatographic Purification : The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient of chloroform (B151607) and methanol is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure this compound.

Table 1: Comparison of Extraction Methods for Momordicosides

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio (g/mL) | Yield of Total Momordicosides/Charantin |

|---|---|---|---|---|---|

| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 | 10.23 mg/50 g dried material |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 | 3.18 mg/g |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 30 | 30 min | 1:20 | Not specified |

This table summarizes quantitative data from various extraction methods to facilitate comparison.

Structural Elucidation via Spectroscopic Techniques

The cornerstone of structural elucidation for complex natural products like this compound is the application of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of this compound. Tandem MS (MS/MS) experiments provide crucial information about the arrangement of its structural motifs through fragmentation patterns, revealing details about the triterpenoid core and glycosidic linkages.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| HRMS (ESI-TOF) | Molecular Formula | C₃₆H₅₈O₉ |

| Molecular Weight | 650.4029 |

| MS/MS | Fragmentation | Characteristic loss of sugar moieties and cleavage of the triterpenoid backbone. |

Based on the chemical formula C₃₆H₅₈O₉ for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework and stereochemistry of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary for complete structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum reveals the number and types of protons in the molecule.

-

Anomeric Protons: Signals in the δ 4.5-5.5 ppm region are indicative of sugar units and their linkage to the aglycone.

-

Olefinic Protons: Resonances between δ 5.0-6.0 ppm correspond to protons on carbon-carbon double bonds within the triterpenoid core.

-

Methyl Protons: A series of singlets, doublets, and triplets in the upfield region (δ 0.7-1.5 ppm) correspond to the numerous methyl groups on the cucurbitane skeleton.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For this compound (C₃₆H₅₈O₉), 36 distinct carbon signals are expected.

-

Olefinic Carbons: Resonances in the δ 100-150 ppm range.

-

Anomeric Carbons: Signals typically around δ 100-105 ppm.

Table 3: Hypothetical ¹H and ¹³C NMR Spectral Data for a this compound Aglycone

| Position | δC (ppm) | δH (ppm) |

|---|---|---|

| 1 | 32.1 | 1.55 (m) |

| 2 | 26.4 | 1.80 (m) |

| 3 | 78.5 | 3.20 (dd, J=11.5, 4.5 Hz) |

| 5 | 140.2 | - |

| 6 | 121.5 | 5.80 (br s) |

| 7 | 70.3 | 4.40 (m) |

| ... | ... | ... |

| 24 | 125.8 | 5.60 (d, J=8.0 Hz) |

| 25 | 72.1 | - |

This table presents hypothetical data based on known cucurbitane triterpenoids.

Hydrolysis

Acid hydrolysis is a chemical method used to cleave the glycosidic bonds, separating the sugar moieties from the triterpenoid aglycone.

Experimental Protocol: Acid Hydrolysis

-

A sample of this compound (e.g., 5 mg) is heated in a solution of 1 N HCl-CH₃OH (1:1, 2 mL) at 90°C for 4 hours in a water bath.

-

The reaction mixture is then neutralized with AgCO₃, filtered, and extracted with CHCl₃.

-

The aqueous layer, containing the monosaccharides, is analyzed by TLC and compared with authentic sugar samples to identify the constituent sugars.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are yet to be fully elucidated, other momordicosides have demonstrated potential in modulating key signaling pathways involved in metabolic diseases and cancer. For instance, extracts from Momordica charantia have been shown to regulate the AMPK signaling pathway, which is crucial for glucose and lipid metabolism.

Conclusion

The structural elucidation of this compound, a representative cucurbitane-type triterpenoid glycoside from Momordica charantia, is a systematic process that relies on a combination of isolation techniques and advanced spectroscopic methods. This guide outlines the essential experimental protocols and data interpretation strategies that are fundamental to this process. The knowledge gained from such studies is invaluable for the scientific community, particularly for researchers in natural product chemistry, pharmacology, and drug development, as it paves the way for the rational design of novel therapeutic agents based on these intricate natural scaffolds.

References

An In-depth Technical Guide to the Natural Sources of Momordicosides

A Note on Momordicoside P: Extensive literature searches indicate that "this compound" is not a commonly designated or well-characterized compound within scientific literature. It may represent a novel or rare metabolite, or potentially be a misnomer for other known bioactive compounds from its primary source. This guide will therefore focus on the well-documented class of compounds known as momordicosides, primarily sourced from Momordica charantia.

Introduction

Momordicosides are a class of cucurbitane-type triterpenoid (B12794562) saponins (B1172615) that have garnered significant interest from the scientific and drug development communities. These compounds are recognized for their diverse biological activities, including potential antidiabetic and anti-inflammatory properties. The primary natural source of these compounds is the plant Momordica charantia L., commonly known as bitter melon, bitter gourd, or karela. This technical guide provides a comprehensive overview of the natural sources of momordicosides, their quantitative distribution within the plant, detailed experimental protocols for their extraction and analysis, and an overview of their biosynthetic pathway.

Natural Sources of Momordicosides

The principal natural reservoir of momordicosides is the plant Momordica charantia, a member of the Cucurbitaceae family.[1] This tropical and subtropical vine is extensively cultivated in Asia, Africa, and the Caribbean.[1] Various parts of the plant, including the fruits, seeds, leaves, and stems, have been found to contain a rich profile of these cucurbitane-type triterpenoids.[1] The characteristic bitterness of the bitter melon fruit is largely attributed to these compounds.[1]

Momordicosides are not exclusive to the fruit; different parts of the plant contain varying concentrations and types of these compounds. For instance, momordicin I, momordicin IV, the aglycone of momordicoside I, and the aglycone of momordicoside L have been isolated from the leaves of M. charantia.[2] The seeds also contain a variety of bioactive compounds, though specific momordicoside concentrations are less commonly reported.

Data Presentation: Quantitative Analysis of Momordicosides

The concentration of momordicosides in Momordica charantia can fluctuate based on factors such as the specific cultivar, geographical origin, stage of maturity, and the part of the plant being analyzed. The following table summarizes available quantitative data for prominent momordicosides.

| Compound | Plant Part | Concentration (mg/g of dry weight) | Geographical Origin/Cultivar | Analytical Method |

| Aglycone of Momordicoside L | Fruit | 0.211 | Shandong | HPLC |

| Aglycone of Momordicoside L | Fruit | 0.033 | Henan | HPLC |

| Aglycone of Momordicoside L | Fruit | 0.013 | Hebei | HPLC |

| Aglycone of Momordicoside L | Fruit | 0.007 | Jiangxi | HPLC |

| Total Saponins (as Momordicin I) | Leaves | Not specified, but a quantitative method was established | Not specified | Spectrophotometry |

| Momordicoside A | Fruit, Leaves | Present, but quantitative data not specified | Not specified | Not specified |

| Momordicoside C | Fruit | Present, but quantitative data not specified | Not specified | Not specified |

| Momordicoside F1 | Fruit | Present, but quantitative data not specified | Not specified | Not specified |

| Momordicoside I | Fruit, Leaves | Present, but quantitative data not specified | Not specified | Not specified |

| Momordicoside K | Fruit | Present, but quantitative data not specified | Not specified | Not specified |

Experimental Protocols

The extraction, purification, and quantification of momordicosides are critical for research and development. Modern extraction techniques are often employed to enhance efficiency and yield.

1. Extraction Methodologies

-

Microwave-Assisted Extraction (MAE): This method offers a significant reduction in extraction time and solvent consumption compared to traditional methods.

-

Sample Preparation: 0.5 g of dried and powdered Momordica charantia fruit.

-

Solvent: 50 mL of methanol (B129727).

-

Procedure: The sample and solvent are placed in a microwave extraction vessel. The temperature is ramped to 80°C over 5 minutes and held for an additional 5 minutes at a microwave power of 600 W. The resulting extract is then centrifuged to separate the supernatant for further analysis.

-

-

Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to facilitate the extraction process.

-

Sample Preparation: 0.5 g of dried and powdered Momordica charantia fruit.

-

Solvent: 40 mL of methanol.

-

Procedure: The sample is sonicated in the solvent for 30 minutes at 25°C. Following sonication, the mixture is centrifuged at 4000 rpm for 15 minutes to collect the supernatant. This process is typically repeated multiple times to ensure complete extraction.

-

2. Purification Protocol: Solid-Phase Extraction (SPE)

For the purification of momordicosides from crude extracts, solid-phase extraction is a commonly used method.

-

SPE Cartridge: A C18 SPE column is typically used.

-

Procedure:

-

The C18 SPE column is pre-activated.

-

The crude methanol extract is loaded onto the column.

-

The column is washed with 30% methanol to remove impurities.

-

The momordicoside fraction is eluted with 100% methanol.

-

The collected eluate is concentrated for subsequent analysis.

-

3. Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantitative analysis of momordicosides.

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm) or an equivalent reversed-phase column.

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (64:36, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Column Temperature: 25°C.

-

Procedure:

-

Standard Preparation: A stock solution of a momordicoside standard (e.g., Momordicoside K) is prepared in methanol. A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The purified plant extract is filtered through a 0.22 µm membrane filter.

-

Analysis: The sample is injected into the HPLC system. The peak corresponding to the momordicoside of interest is identified based on the retention time of the standard.

-

Quantification: The concentration of the momordicoside in the sample is calculated using a calibration curve generated from the standard solutions.

-

For higher sensitivity and selectivity, especially in complex sample matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.

Mandatory Visualization: Biosynthetic Pathway and Experimental Workflow

Biosynthesis of Momordicosides

The biosynthesis of momordicosides follows the general pathway for triterpenoid synthesis in plants. It begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitane skeleton, which then undergoes a series of modifications.

Biosynthetic pathway of momordicosides.

Experimental Workflow for Momordicoside Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of momordicosides from Momordica charantia.

Workflow for momordicoside analysis.

References

The Biosynthesis of Momordicoside P in Momordica charantia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich profile of bioactive triterpenoids, including momordicosides. Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside, is among the compounds that contribute to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the enzymatic steps from primary metabolism to the formation of the core cucurbitane skeleton and subsequent tailoring reactions. This document also includes quantitative data on related gene expression and metabolite accumulation, detailed experimental protocols for the analysis of momordicosides, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

The therapeutic applications of Momordica charantia extracts, particularly in the context of metabolic disorders, have spurred intensive research into their constituent phytochemicals. The cucurbitane-type triterpenoids, a class of compounds responsible for the characteristic bitter taste of the fruit, are of particular interest due to their diverse pharmacological activities.[1][2] this compound belongs to this class of highly oxygenated and glycosylated triterpenoids.[3][4] Understanding its biosynthesis is critical for optimizing its production through biotechnological approaches and for the synthesis of novel derivatives with enhanced therapeutic potential.

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis in plants, which can be divided into three main stages: the synthesis of the universal C30 precursor, 2,3-oxidosqualene (B107256); the cyclization of 2,3-oxidosqualene to form the specific triterpenoid skeleton; and the subsequent modification of this skeleton through reactions such as hydroxylation, oxidation, and glycosylation.[5][6] While the initial steps are well-conserved, the later tailoring steps are what give rise to the vast diversity of momordicosides.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the isoprenoid pathway, which provides the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of 2,3-Oxidosqualene

IPP and DMAPP are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These C5 units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene (B77637). Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[5]

Cyclization to the Cucurbitane Skeleton

The crucial cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton is catalyzed by a specific oxidosqualene cyclase (OSC). In Momordica charantia, cucurbitadienol (B1255190) synthase (McCBS) has been identified as the key enzyme responsible for the formation of cucurbitadienol, the foundational structure for momordicosides.[5][7] Interestingly, the gene expression of McCBS is highest in the leaves, suggesting that the initial steps of cucurbitacin biosynthesis may occur in the leaves, with subsequent transport of intermediates to the fruit for further modification and accumulation.[5][7]

Tailoring of the Cucurbitadienol Backbone

The conversion of cucurbitadienol to this compound involves a series of post-cyclization modifications, primarily hydroxylations and glycosylations. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively.[5][8]

While the precise sequence of hydroxylations leading to this compound is not fully elucidated, several CYP families have been implicated in cucurbitacin biosynthesis in Momordica charantia. Functional characterization of P450s from bitter melon has identified enzymes responsible for key hydroxylation events. For instance, CYP88L7 has been shown to catalyze C-19 hydroxylation and the formation of a C5-C19 ether bridge, a characteristic feature of some momordicosides.[1] CYP88L8 is responsible for C7β hydroxylation, and CYP81AQ19 is involved in C-23α hydroxylation.[1][9] The specific P450s responsible for the hydroxylation pattern of this compound are yet to be definitively identified.

The final step in the biosynthesis of many momordicosides is glycosylation, which is catalyzed by UGTs. This addition of sugar moieties increases the solubility and biological activity of the compounds. The specific UGT that attaches a sugar moiety to the this compound aglycone has not yet been functionally characterized. However, transcriptome analyses of Momordica charantia have revealed a large number of candidate UGT genes that may be involved in triterpenoid biosynthesis.[5][8]

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation provides insights into the regulation and dynamics of the this compound biosynthesis pathway.

Table 1: Expression of Oxidosqualene Cyclase Genes in Momordica charantia Tissues

| Gene | Enzyme | Predominant Tissue of Expression | Reference |

| McCBS | Cucurbitadienol synthase | Leaves | [7] |

| McIMS | Isomultiflorenol synthase | Roots, Stems | [7] |

| McBAS | β-amyrin synthase | Roots, Stems | [7] |

| McCAS | Cycloartenol synthase | All tissues | [7] |

Data is based on RPKM values from RNA-seq analysis.

Table 2: Quantitative Analysis of Triterpenoids in Momordica charantia

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Total Triterpenoids | Fruit | 1.23 - 1.72 (in different cultivars) | Spectrophotometry | [10] |

| Momordicoside A | Fruit | Not specified | HPLC | [11] |

| Aglycone of Momordicoside L | Fruit | 0.007 - 0.211 (in different geographical regions) | HPLC | [12] |

| Momordicin I | Leaves | Not specified (used as standard for total saponin (B1150181) quantification) | Spectrophotometry | [10] |

Note: Specific quantitative data for this compound is not widely available in the cited literature, highlighting a gap in current research.

Experimental Protocols

Extraction of Momordicosides

This method offers rapid and efficient extraction of momordicosides.[13]

-

Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia fruit material.

-

Extraction: Place the sample in a 100 mL microwave digestion vessel and add 50 mL of methanol.

-

Microwave Program: Ramp to 80°C over 5 minutes and hold at 80°C for 5 minutes, with the microwave power set at 600 W.

-

Post-Extraction: Allow the vessel to cool to room temperature.

-

Clarification: Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

-

Final Preparation: Collect the supernatant, adjust the final volume to 50 mL with methanol, and filter through a 0.45 µm syringe filter prior to analysis.

This method utilizes ultrasonic waves to enhance extraction efficiency.[13]

-

Sample Preparation: Weigh 0.5 g of dried, finely powdered Momordica charantia fruit material.

-

Extraction: Place the sample in a suitable flask and add 40 mL of methanol.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.

-

Clarification: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

-

Final Preparation: Collect the supernatant and filter through a 0.45 µm syringe filter prior to analysis.

Quantitative Analysis by HPLC-UV

This protocol is suitable for the routine quantification of this compound.[13]

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and Water (64:36, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at known concentrations.

-

Sample Analysis: Inject the filtered plant extract into the HPLC system.

-

Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration in the sample using a calibration curve generated from the standards.

Functional Characterization of Biosynthetic Enzymes (General Workflow)

This workflow outlines the general steps for identifying and characterizing new enzymes in the this compound pathway.

-

Gene Identification: Use RNA-seq data from different tissues of Momordica charantia to identify candidate CYP and UGT genes that show co-expression with known triterpenoid biosynthesis genes like McCBS.[1][7]

-

Gene Cloning: Amplify the full-length cDNA of the candidate genes by PCR.

-

Heterologous Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[1]

-

Enzyme Assays:

-

For CYPs, co-express the candidate gene with a cucurbitadienol synthase in yeast, which provides the substrate in situ.

-

For UGTs, incubate the purified recombinant protein with the putative aglycone substrate and a UDP-sugar donor (e.g., UDP-glucose).

-

-

Product Identification: Analyze the reaction products using LC-MS and NMR to determine their chemical structures and confirm the function of the enzyme.

Visualizations

Caption: Putative biosynthetic pathway of this compound in Momordica charantia.

Caption: General workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Momordica charantia is a complex process involving a series of enzymatic reactions catalyzed by oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. While the initial steps leading to the formation of the cucurbitane skeleton are relatively well-understood, the specific enzymes and the precise sequence of tailoring reactions leading to this compound remain an active area of research. The identification and functional characterization of the specific CYPs and UGTs involved in the later stages of this compound biosynthesis are crucial next steps. Furthermore, elucidating the regulatory mechanisms that control the expression of these biosynthetic genes will be vital for developing strategies to enhance the production of this medicinally important compound. A comprehensive understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and the development of novel therapeutic agents.

References

- 1. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 11. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Momordicoside P: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from the fresh fruits of Momordica charantia, presents a compelling profile for further investigation in drug discovery and development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for extraction and analysis, and the putative biological signaling pathways of this compound. While direct experimental data for this compound is still emerging, this document synthesizes the available information and draws parallels from structurally related momordicosides to offer a robust foundational resource.

Physicochemical Properties

This compound is a complex natural product with a defined molecular structure and specific physicochemical characteristics that are crucial for its handling, formulation, and analytical characterization.[2][3]

Structural and General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-d-allopyranoside | [2] |

| Molecular Formula | C₃₆H₅₈O₉ | |

| Molecular Weight | 634.9 g/mol | |

| CAS Number | 1011726-62-7 | |

| Appearance | White powder (inferred) | |

| Purity | ≥98% (commercially available) |

Solubility

The solubility of this compound is a critical factor for its use in biological assays and for formulation development. Due to its complex, hydrophobic chemical structure, it exhibits poor aqueous solubility. A qualitative summary of its solubility in various organic solvents is provided in Table 2. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | |

| Water | Poor |

Stability

Specific stability-indicating studies for this compound are not widely available. However, based on the general characteristics of triterpenoid saponins, it is likely susceptible to degradation under certain conditions, primarily through the hydrolysis of its glycosidic linkages. Table 3 outlines the inferred stability profile of this compound.

| Condition | Inferred Stability | Potential Degradation Pathway | Reference |

| Thermal | Likely unstable at elevated temperatures | Hydrolysis of glycosidic bonds | |

| Acidic (Low pH) | Likely unstable | Hydrolysis of the glycosidic bond | |

| Basic (High pH) | Potentially more stable than in acidic conditions | Ester hydrolysis (if applicable) and other base-catalyzed reactions | |

| Oxidative | Susceptible | Oxidation of the triterpenoid backbone and sugar moieties | |

| Photolytic | Stability not documented, but potentially susceptible | Photodegradation |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound, as well as protocols for evaluating its biological activity based on studies of related compounds.

Extraction and Isolation

The extraction of this compound from Momordica charantia can be achieved using various techniques. Ultrasound-assisted extraction is an efficient method that reduces extraction time and solvent consumption.

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Dried and powdered fruit of Momordica charantia is used as the starting material.

-

Extraction Solvent: 80% Methanol (B129727) (Methanol:Water, 80:20, v/v) is a commonly used solvent.

-

Procedure:

-

Place the powdered plant material in a suitable flask.

-

Add the 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).

-

Sonicate the mixture in an ultrasonic bath for 120 minutes at a controlled temperature of 46°C.

-

-

Filtration and Centrifugation:

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Centrifuge the filtrate to remove any remaining solid particles.

-

-

Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

-

Purification: The crude extract can be further purified using column chromatography on silica (B1680970) gel or C18 with a suitable solvent gradient to isolate this compound.

References

Unveiling Novel Momordicosides: A Technical Guide to Identification and Characterization in Bitter Melon

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel momordicosides from Momordica charantia, commonly known as bitter melon. This document outlines detailed experimental protocols, presents quantitative data on recently discovered compounds, and visualizes key experimental workflows and biological pathways to facilitate further research and development in this field.

Introduction

Momordica charantia is a well-established plant in traditional medicine, with a growing body of scientific evidence supporting its various therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[1][2][3] These bioactivities are largely attributed to a class of cucurbitane-type triterpenoid (B12794562) saponins (B1172615) known as momordicosides.[1][4] The continuous discovery of novel momordicosides with unique structural features and enhanced biological activities underscores the importance of ongoing phytochemical investigation of this plant. This guide serves as a technical resource for the isolation, structural elucidation, and biological evaluation of these promising natural products.

Quantitative Data on Novel Momordicosides

Recent research has led to the isolation and characterization of several new momordicosides. The following tables summarize the key quantitative data for some of these recently identified compounds, providing a comparative overview for researchers.

Table 1: Structural and Physicochemical Data of Novel Momordicosides

| Compound Name | Molecular Formula | Molecular Weight (Da) | Source (Part of Plant) | Key Spectroscopic Data Highlights | Reference |

| Kuguaovin A | C₃₅H₅₄O₇ | 609.3777 [M+Na]⁺ | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Kuguaovin B | C₃₂H₅₀O₅ | 514.3607 | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Kuguaovin C | C₃₂H₅₂O₅ | 516.3763 | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Kuguaovin D | C₃₂H₅₂O₅ | 516.3763 | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Kuguaovin E | C₃₀H₄₈O₄ | 472.3552 | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Kuguaovin F | C₃₀H₅₀O₄ | 474.3709 | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Kuguaovin G | C₃₀H₅₀O₄ | 474.3709 | Vines | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside A | C₃₆H₅₈O₉ | 634.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside B | C₃₆H₅₈O₉ | 634.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside C | C₃₆H₆₀O₉ | 636.4186 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside D | C₃₈H₆₂O₁₁ | 694.4241 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside E | C₃₆H₅₈O₁₀ | 650.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside F | C₃₆H₅₈O₁₀ | 650.4029 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside G | C₄₂H₆₈O₁₄ | 796.4610 | Fruit | ¹H and ¹³C NMR, HRESIMS | |

| Yeojooside H | C₄₂H₆₈O₁₅ | 812.4558 | Fruit | ¹H and ¹³C NMR, HRESIMS |

Table 2: Bioactivity Data of Novel Momordicosides

| Compound Name | Biological Activity | Assay | Results (e.g., IC₅₀) | Reference |

| Kuguaovins A-G | Anti-inflammatory | Anti-NO production assay | IC₅₀ = 15–35 μM | |

| Yeojooside G | PTPN2 Inhibition | Protein Tyrosine Phosphatase Assay | >70% inhibition | |

| Yeojooside H | PTPN2 Inhibition | Protein Tyrosine Phosphatase Assay | >70% inhibition |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the identification of novel momordicosides.

Isolation and Purification of Momordicosides

This protocol represents a synthesized methodology based on common practices for isolating cucurbitane-type triterpenoids from Momordica charantia.

1. Plant Material Preparation:

-

Collect fresh plant material (e.g., fruits, vines).

-

Wash, slice, and dry the material in a hot air oven at a temperature below 60°C to prevent degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Momordicosides are typically concentrated in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Subject the bioactive fraction (e.g., n-BuOH fraction) to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of increasing polarity, typically using a chloroform-methanol or ethyl acetate-methanol solvent system.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool similar fractions and subject them to further purification steps.

-

Utilize repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of modern spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the accurate molecular weight and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons, and to piece together the overall structure of the momordicoside.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

3. X-ray Crystallography:

-

In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.

Bioactivity Screening

1. Anti-inflammatory Activity Assay (Anti-NO Production):

-

RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence and absence of the isolated momordicosides.

-

The production of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated to quantify the anti-inflammatory activity.

2. Protein Tyrosine Phosphatase (PTP) Inhibition Assay:

-

The inhibitory activity of the isolated momordicosides against protein tyrosine phosphatases, such as PTPN2, is evaluated.

-

The assay measures the dephosphorylation of a substrate by the enzyme in the presence of the test compounds.

-

The percentage of inhibition is calculated to determine the potency of the momordicosides as PTP inhibitors.

Signaling Pathways and Mechanisms of Action

Novel momordicosides have been implicated in modulating various cellular signaling pathways, contributing to their observed biological activities.

Inhibition of Pro-inflammatory Pathways

Several momordicosides exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide. This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Modulation of Insulin (B600854) Signaling

Certain novel momordicosides, such as yeojoosides G and H, have shown inhibitory activity against protein tyrosine phosphatases (PTPs) like PTPN2. PTPs are negative regulators of the insulin signaling pathway. By inhibiting these enzymes, momordicosides can potentially enhance insulin sensitivity, suggesting their therapeutic potential for diabetes.

Conclusion

The identification and characterization of novel momordicosides from Momordica charantia continue to be a promising area of natural product research. The methodologies outlined in this guide, from isolation and structural elucidation to bioactivity screening, provide a framework for the systematic investigation of these compounds. The presented quantitative data and pathway diagrams offer valuable insights for researchers and drug development professionals, highlighting the potential of these novel natural products as leads for the development of new therapeutic agents. Further research is warranted to fully explore the pharmacological potential and mechanisms of action of this diverse class of compounds.

References

- 1. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

Momordicoside P: A Technical Guide for Researchers

COMPOUND IDENTIFICATION

| Identifier | Value | Reference |

| Compound Name | Momordicoside P | [1] |

| CAS Number | 1011726-62-7 | [1] |

| Chemical Formula | C36H58O9 | [2] |

| Compound Class | Cucurbitane-type Triterpenoid (B12794562) Saponin | [1] |

| Natural Source | Fresh fruits of Momordica charantia (Bitter Melon) | [1] |

Introduction

This compound is a cucurbitane-type triterpenoid glycoside isolated from the bitter melon, Momordica charantia. This class of compounds is of significant interest to the scientific community due to the diverse pharmacological activities exhibited by its members, including anti-diabetic, anti-inflammatory, and anti-cancer properties. While extensive research has been conducted on various momordicosides, specific biological data for this compound remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of this compound, drawing comparative insights from its structurally related analogs to elucidate its potential biological activities and mechanisms of action.

Physicochemical Properties and Solubility

Potential Biological Activities and Signaling Pathways

Based on the activities of its analogs, this compound is predicted to modulate key cellular signaling pathways.

Anti-Diabetic Activity: The AMPK Signaling Pathway

Several momordicosides, including analogs Q, R, S, and T, have demonstrated anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing diabetes.

Figure 1: Postulated AMPK signaling pathway activation by this compound.

Anti-Inflammatory and Antioxidant Activity: The Keap1/Nrf2/ARE Pathway

Bioactive compounds from Momordica charantia are known to modulate the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon stimulation, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes. This mechanism may underlie the potential antioxidant and anti-inflammatory effects of momordicosides.

Figure 2: Potential modulation of the Keap1/Nrf2/ARE pathway by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of momordicosides from Momordica charantia. These can be adapted for the specific study of this compound.

Extraction and Isolation

A common method for obtaining momordicosides involves solvent extraction followed by chromatographic purification.

Materials and Reagents:

-

Dried and powdered Momordica charantia fruit

-

80% Methanol or Ethanol (B145695)

-

Ultrasonic bath or probe sonicator

-

Rotary evaporator

-

Silica (B1680970) gel and Sephadex LH-20 for column chromatography

-

Solvents for chromatography (e.g., n-hexane, chloroform, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction: The powdered plant material is extracted with 80% ethanol or methanol, often with the aid of ultrasonication to improve efficiency.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity to separate fractions.

-

Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, including on Sephadex LH-20, and finally by preparative HPLC to yield pure momordicosides.

References

Spectroscopic and Structural Elucidation of Momordicoside P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the structural elucidation of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia. It is important to note that specific, publicly available experimental data for a compound explicitly named "this compound" is limited, and the name may refer to a novel or uncharacterized compound.[1] Therefore, this guide presents representative data and protocols based on closely related and well-characterized momordicosides from the same plant source to provide a foundational understanding for researchers.

Introduction to this compound

This compound belongs to the family of cucurbitane triterpenoid saponins, which are abundantly found in the medicinal plant Momordica charantia, commonly known as bitter melon.[1] These compounds are of significant interest due to their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-tumor properties.[2][3] The structural characterization of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound has the chemical formula C₃₆H₅₈O₉ and is identified by the CAS number 1011726-62-7.[4]

Spectroscopic Data

The following tables summarize representative spectroscopic data for cucurbitane-type triterpenoid glycosides, which can serve as a reference for the analysis of this compound.

Table 1: Representative ¹H NMR Data for a Cucurbitane Triterpenoid Glycoside from Momordica charantia

Note: This table is based on data for similar compounds, as specific data for this compound is not publicly available.

| Position | δH (ppm, mult., J in Hz) |

| Aglycone | |

| 1 | 1.65 (m), 1.05 (m) |

| Anomeric Protons | |

| (Sugar Units) | 4.5-5.5 |

| Olefinic Protons | |

| (C=C) | 5.0-6.0 |

| Methyl Protons | |

| (CH₃) | 0.7-1.5 (s, d, t) |

Table 2: Representative ¹³C NMR Data for a Cucurbitane Triterpenoid Glycoside from Momordica charantia

Note: For this compound (C₃₆H₅₈O₉), 36 distinct carbon signals are expected.

| Carbon Type | δC (ppm) |

| Carbonyl Carbons | |

| (C=O) | 170-220 |

| Olefinic Carbons | |

| (C=C) | 100-150 |

| Anomeric Carbons | |

| (Sugar Units) | 100-105 |

Table 3: Mass Spectrometry Data for Momordicosides

| Technique | Ionization Mode | Key Observations |

| High-Resolution Mass Spectrometry (HRMS) | ESI | Provides accurate mass for molecular formula determination. |

| Tandem Mass Spectrometry (MS/MS) | ESI | Reveals fragmentation patterns, including loss of sugar moieties and specific cleavages within the triterpenoid skeleton, aiding in structural elucidation. |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of momordicosides.

3.1. Extraction and Isolation

The initial step involves the extraction of crude compounds from the plant material.

-

Extraction : Dried and powdered Momordica charantia is typically extracted with methanol (B129727) or ethanol.

-

Fractionation : The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy :

-

Sample Preparation : A purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N).

-

Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

-

Mass Spectrometry :

-

Instrumentation : High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis : For tandem MS (MS/MS), precursor ions are selected and fragmented to obtain structural information.

-

Workflow and Signaling Pathway Visualization

Experimental Workflow for Isolation and Structural Elucidation

The logical flow for the isolation and structural elucidation of a momordicoside is depicted below.

Proposed Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are still under investigation, other bioactive compounds from Momordica charantia have been shown to influence key cellular cascades. For instance, extracts from the plant are known to regulate the AMPK signaling pathway, which is crucial for glucose and lipid metabolism.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Further research is required to isolate and definitively characterize this specific compound and to fully elucidate its biological activities and mechanisms of action.

References

Navigating the Challenges of a Promising Triterpenoid: A Technical Guide to the Solubility and Stability of Momordicoside P

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of Momordicoside P

This technical guide offers an in-depth exploration of the solubility and stability of this compound, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from Momordica charantia (bitter melon). While specific quantitative data for this compound is not extensively available in public literature, this document provides a robust framework based on the known characteristics of closely related momordicosides and general principles of triterpenoid saponin chemistry. This guide is intended to support research, formulation development, and analytical method validation for this promising bioactive compound.

Solubility Profile of this compound

Understanding the solubility of this compound is fundamental for its handling, formulation, and bioavailability assessment. As with many triterpenoid saponins (B1172615), this compound exhibits a complex solubility profile, being generally poorly soluble in aqueous solutions due to its hydrophobic aglycone backbone.[1]

Qualitative Solubility

Based on supplier information and the general behavior of related compounds, this compound is soluble in several common organic solvents.[1][2][3] This information is crucial for initial stock solution preparation and extraction procedures.

Table 1: Qualitative Solubility of this compound and Related Saponins

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Ethanol | Soluble | [1][4] |

| Methanol | Soluble | [4][5] |

| Acetone | Soluble | [2][3] |

| Chloroform | Soluble | [2][3] |

| Dichloromethane | Soluble | [2][3] |

| Ethyl Acetate | Soluble | [2][3] |

| Water | Poorly Soluble / Insoluble | [1] |

Quantitative Solubility

Precise quantitative solubility data for this compound is not readily found in scientific literature. However, data for the structurally similar Momordicoside K provides a useful reference point for researchers.

Table 2: Quantitative Solubility of Momordicoside K

| Solvent | Concentration | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | ~6.49 mg/mL (10 mM) | Calculation from commercial solution | [6] |

| Ethanol | Data not available | - | [6] |

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its shelf-life, formulation strategy, and ultimately its therapeutic efficacy. Triterpenoid saponins are susceptible to degradation under various environmental conditions, primarily through the hydrolysis of their glycosidic linkages.[2][7]

Table 3: Inferred Stability Characteristics and Degradation Pathways of this compound

| Condition | Stability | Potential Degradation Pathway | Reference |

| Acidic (Low pH) | Likely Unstable | Hydrolysis of glycosidic bonds, leading to the formation of the aglycone and free sugars. | [7] |

| Basic (High pH) | Potentially more stable than acidic conditions, but degradation is possible. | Base-catalyzed hydrolysis of glycosidic bonds, though generally slower than acid hydrolysis. Ester hydrolysis if applicable. | [7][8] |

| Thermal (Heat) | Susceptible | Accelerated hydrolysis of glycosidic bonds and other potential thermal decomposition reactions. | [7] |

| Oxidative | Susceptible | Oxidation of the triterpenoid backbone and sugar moieties. | [2] |

| Photolytic (Light) | Potentially Susceptible | Photodegradation leading to structural changes. | [2] |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvent (e.g., water, phosphate (B84403) buffer, ethanol)

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound solid to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow any undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[10][11]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound (pure solid or in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% H₂O₂) and store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound or its solution to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze all samples by a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Assess the formation of degradation products by observing new peaks in the chromatograms.

-

Evaluate the peak purity of the this compound peak to ensure the method's specificity.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Workflow for a forced degradation study of this compound.

Caption: General degradation pathway of this compound via hydrolysis.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound, providing a foundational resource for researchers. While specific quantitative data remains limited, the provided qualitative data, inferred stability profile, and detailed experimental protocols offer a clear path forward for the systematic investigation of this compound. Further rigorous studies are essential to fully characterize its physicochemical properties, which will be instrumental in unlocking its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Momordicoside G | CAS:81371-54-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. benchchem.com [benchchem.com]

- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Chemical Diversity of Momordicosides

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the chemical diversity, quantitative distribution, and key biological activities of momordicosides, a class of bioactive compounds from Momordica charantia (bitter melon). It includes detailed experimental protocols for extraction, purification, and structural analysis, along with visualizations of critical signaling pathways.

The Chemical Landscape of Momordicosides

Momordicosides are a diverse group of cucurbitane-type triterpenoid (B12794562) saponins, which are considered the primary bioactive constituents of Momordica charantia.[1][2] These compounds are largely responsible for the characteristic bitter taste of the plant and its documented therapeutic effects, including antidiabetic, anti-inflammatory, and antitumor activities.[3][4]

The chemical diversity of momordicosides arises from two main sources:

-

Structural variations in the aglycone (triterpenoid) core: The foundational structure is a tetracyclic cucurbitane skeleton. Diversity is introduced through different patterns of hydroxylation, oxidation (e.g., the presence of aldehyde or ketone groups), and the formation of epoxide rings.[5]

-

Variations in the glycosidic chains: Momordicosides are saponins, meaning they have one or more sugar moieties attached to the aglycone core. The type, number, and linkage positions of these sugar units (such as glucose, xylose, and allopyranoside) contribute significantly to the vast number of identified momordicosides.

Over 200 triterpenoids have been reported from bitter melon, with common examples including Momordicoside A, B, I, K, and L, each possessing a unique substitution pattern that influences its biological activity.

Quantitative Distribution of Momordicosides and Related Compounds

The concentration and composition of momordicosides in Momordica charantia are highly variable, depending on the part of the plant (fruits, leaves, seeds, stems), cultivar, geographical origin, and stage of maturity. This variability underscores the importance of standardized extraction and quantification methods for research and commercial product development.

The following table summarizes quantitative data for key bioactive compounds found in bitter melon.

| Compound Class | Compound Name | Plant Part / Product | Reported Concentration / Content | Reference(s) |

| Triterpenoid Glycosides | Momordicoside A | Fruit | - | |

| Momordicoside I | Fruit, Leaves | - | ||

| Momordicoside K | Fruit | - | ||

| Momordicoside L (Aglycone) | Fruit | 0.007 - 0.211 mg/g (in different geographical regions) | ||

| Total Saponins | Fruit | 0.6385% | ||

| Triterpenoids | Total Terpenoids | Fruit | 0.5317% | |

| Sterols | Charantin | Fruit | - | |

| Proteins/Peptides | Polypeptide-p ("plant insulin") | Fruit, Seeds, Tissues | Mw approx. 11 kDa | |

| Phenolics | Total Phenolics | Fruit | 10.6 - 12.5 mg/g (Indian White cultivar) | |

| Multi-Analyte | 5 Cucurbitane Triterpenes & Glycosides | Dietary Supplements | Total content ranged from 17 to 3464 µ g/serving |

Key Biological Activities and Signaling Pathways

Momordicosides exert their therapeutic effects by modulating several critical cellular signaling pathways.

Anti-Diabetic Activity: AMPK Pathway Activation